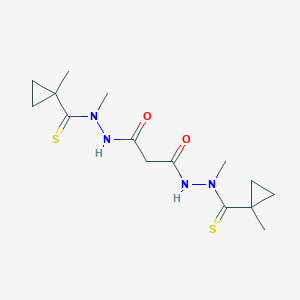
1-N',3-N'-dimethyl-1-N',3-N'-bis(1-methylcyclopropanecarbothioyl)propanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OTA-5781 is a Novel potent inhibitor of the natural function of FDX1, promoting a unique form of copper-dependent cell death.
Applications De Recherche Scientifique
Reactivity and Synthesis
- The compound's reactivity and potential in synthesis have been a subject of interest. In a study exploring the reactivity of related compounds, researchers found that certain metal alkyl and metallacyclic compounds exhibit significant reactivity towards organic isocyanides, which could be relevant for synthesizing structures similar to 1-N',3-N'-dimethyl-1-N',3-N'-bis(1-methylcyclopropanecarbothioyl)propanedihydrazide (Thorn, Fanwick, & Rothwell, 1999).
Interaction with Nitrile Oxides
- The interactions of bis(methylene)cyclopropanes, which are structurally related to the compound , with nitrile oxides were explored. These reactions are significant for understanding the behavior of similar compounds in organic synthesis (Stepakov et al., 2012).
Charge-Transfer Complex Formations
- Research into dimeric alkane structures, which share some similarities with 1-N',3-N'-dimethyl-1-N',3-N'-bis(1-methylcyclopropanecarbothioyl)propanedihydrazide, demonstrated their ability to form charge-transfer complexes with various π-acceptors. This finding suggests potential applications in materials science and electronics (Asker & Filiz, 2013).
Photopolymerization and Dental Applications
- A study on the synthesis and photopolymerization of a similar compound, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, for dental restorations suggests that compounds like 1-N',3-N'-dimethyl-1-N',3-N'-bis(1-methylcyclopropanecarbothioyl)propanedihydrazide might have potential applications in biomaterials and dental sciences (Nie & Bowman, 2002).
Bio-based Poly(amide imide)s Synthesis
- Research into bio-based diacylhydrazide monomers for the synthesis of poly(amide imide)s can provide insights into the potential use of 1-N',3-N'-dimethyl-1-N',3-N'-bis(1-methylcyclopropanecarbothioyl)propanedihydrazide in creating new polymers with unique properties (Kuhire et al., 2017).
Propriétés
Nom du produit |
1-N',3-N'-dimethyl-1-N',3-N'-bis(1-methylcyclopropanecarbothioyl)propanedihydrazide |
|---|---|
Formule moléculaire |
C15H24N4O2S2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1-N',3-N'-dimethyl-1-N',3-N'-bis(1-methylcyclopropanecarbothioyl)propanedihydrazide |
InChI |
InChI=1S/C15H24N4O2S2/c1-14(5-6-14)12(22)18(3)16-10(20)9-11(21)17-19(4)13(23)15(2)7-8-15/h5-9H2,1-4H3,(H,16,20)(H,17,21) |
Clé InChI |
XVEPGUUOVVKXRA-UHFFFAOYSA-N |
SMILES |
O=C(NN(C)C(C1(C)CC1)=S)CC(NN(C)C(C2(C)CC2)=S)=O |
SMILES canonique |
CC1(CC1)C(=S)N(C)NC(=O)CC(=O)NN(C)C(=S)C2(CC2)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
OTA-5781; OTA5781; OTA 5781 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



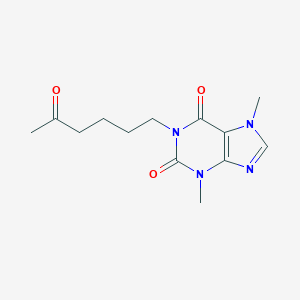
![N-{5-[(2R)-2-hydroxy-2-phenylacetyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B539353.png)
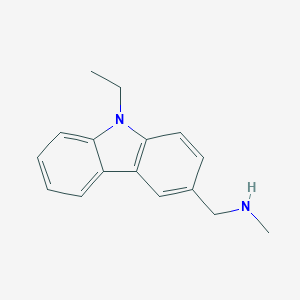
![(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B539848.png)
![1,3,8-Triazaspiro[4.5]decan-4-one,8-[(4-methylphenyl)sulfonyl]-1-phenyl-](/img/structure/B540039.png)
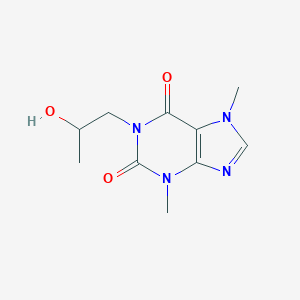
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride](/img/structure/B540628.png)
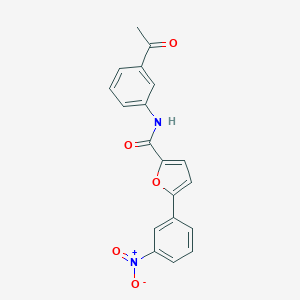
![N-(3,5-dimethylphenyl)-2-[3-(thien-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B540980.png)
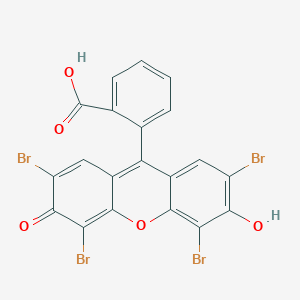
![1-Pyridin-3-yl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea](/img/structure/B541290.png)
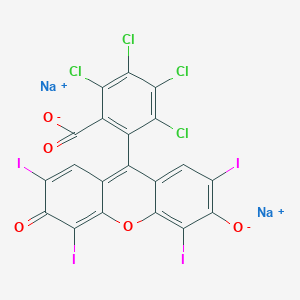
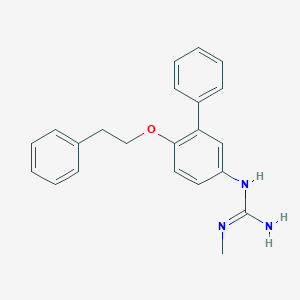
![(2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide](/img/structure/B542111.png)